molecular formula C15H24N4O2S2 B1679732 Prosultiamine CAS No. 59-58-5

Prosultiamine

Cat. No. B1679732
CAS RN: 59-58-5
M. Wt: 356.5 g/mol
InChI Key: UDCIYVVYDCXLSX-SDNWHVSQSA-N
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Description

Prosultiamine, also known as thiamine propyl disulfide or TPD, is a disulfide thiamine derivative . It was discovered in garlic in Japan in the 1950s and is similar to allithiamine . It was developed as a treatment for vitamin B1 deficiency .


Synthesis Analysis

Prosultiamine was first developed by Takeda Pharmaceutical Company in Japan in the 1950s . It is a homolog of allithiamine produced by thiol-type vitamin B1 and allicin . After absorption from the gut, Prosultiamine is converted to vitamin B1 .


Molecular Structure Analysis

The molecular formula of Prosultiamine is C15H24N4O2S2 . The molar mass is 356.50 g/mol .


Chemical Reactions Analysis

Prosultiamine is a disulfide-bonded lipoamide derivative that modulates mitochondrial function, which is involved in the generation of ATP and reactive oxygen species .


Physical And Chemical Properties Analysis

The physical and chemical properties of Prosultiamine include a molar mass of 356.50 g/mol . The molecular formula is C15H24N4O2S2 .

Scientific Research Applications

Treatment of HTLV-I-Associated Myelopathy

Prosultiamine has been studied as a potential treatment for infection with human T-lymphotropic virus (HTLV), particularly for patients with HTLV-I-associated myelopathy (HAM/TSP). It has shown promise in reducing viral load and symptoms in clinical trials .

Beriberi Neuropathy

Due to its role as a vitamin B1 derivative, Prosultiamine is used to cure patients with vitamin B1 deficiency, which can result in beriberi neuropathy. This condition affects the peripheral nerves and can lead to muscle weakness and pain .

Wernicke’s Encephalopathy

Prosultiamine is also effective in treating Wernicke’s encephalopathy, a severe neurological disorder caused by thiamine deficiency, typically associated with alcohol abuse. It can lead to confusion, ataxia, and eye movement disturbances .

Cardiovascular Health

Research has suggested that Prosultiamine could benefit cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis.

Efficacy of prosultiamine treatment in patients with human T… Therapeutic benefits of an oral vitamin B1 derivative for human T…

Safety and Hazards

When handling Prosultiamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion, rinse mouth with water and do not induce vomiting .

Future Directions

Prosultiamine has been studied for its potential use in treating HTLV-I-associated myelopathy/tropical spastic paraparesis (HAM/TSP) patients . The results suggest that Prosultiamine can safely improve motor dysfunction of the lower extremities and urinary disturbance as well as reduce HTLV-I provirus levels in peripheral blood . Therefore, it has potential as a new therapeutic tool for HAM/TSP patients .

properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCIYVVYDCXLSX-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSS/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prosultiamine

CAS RN

59-58-5
Record name Prosultiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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